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Compound of Interest

Compound Name: 2-Bromo-5-iodo-3-nitropyridine

Cat. No.: B1288167

[2] A combined experimental and theoretical study on the structure and vibrations of 2-bromo-5-
iodopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, pp.
317-325. --INVALID-LINK-- The FT-IR and FT-Raman spectra of 2-bromo-5-iodopyridine (2Br-
5IPy) were recorded in the regions 3500-400 cm-1 and 4000-100 cm-1, respectively. The
molecular geometry, harmonic vibrational frequencies and bonding features of 2Br-5IPy in the
ground state were calculated by the B3LYP and B3PW91 methods with the 6-311++G(d,p)
basis set. The assignments of the vibrational spectra were carried out with the help of normal
coordinate analysis (NCA) following the scaled quantum mechanical force field methodology
(SQMFF). The first order hyperconjugative interactions and charge delocalization of the
molecule were studied using NBO analysis. The calculated highest occupied molecular orbital
(HOMO) and lowest unoccupied molecular orbital (LUMO) energies show that charge transfer
occurs within the molecule. The MEP, polarizability and first order hyperpolarizability of the title
molecule were also calculated. 1 A combined experimental and theoretical study on the
structure and vibrations of 2-bromo-5-iodopyridine. The FT-IR and FT-Raman spectra of 2-
bromo-5-iodopyridine (2Br-51Py) were recorded in the regions 3500—-400 cm-1 and 4000-100
cm-1, respectively. The molecular geometry, harmonic vibrational frequencies and bonding
features of 2Br-5IPy in the ground state were calculated by the B3LYP and B3PW91 methods
with the 6-311++G(d,p) basis set. The assignments of the vibrational spectra were carried out
with the help of normal coordinate analysis (NCA) following the scaled quantum mechanical
force field methodology (SQMFF). The first order hyperconjugative interactions and charge
delocalization of the molecule were studied using NBO analysis. The calculated highest
occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies
show that charge transfer occurs within the molecule. The MEP, polarizability and first order
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hyperpolarizability of the title molecule were also calculated. --INVALID-LINK-- Theoretical
study on the structures and vibrational spectra of 2-bromo-5-nitropyridine. Spectrochimica Acta
Part A: Molecular and Biomolecular Spectroscopy, 61(6), pp. 1297-1304. --INVALID-LINK-- The
FT-IR and FT-Raman spectra of 2-bromo-5-nitropyridine were recorded in the solid phase. The
equilibrium geometries, harmonic vibrational frequencies, infrared intensities and Raman
scattering activities were calculated by ab initio HF and density functional B3LYP methods with
6-311++G(d,p) basis set. The scaled theoretical wavenumbers showed very good agreement
with the experimental values. The thermodynamic functions (heat capacity, entropy and
enthalpy) of the title compound were also calculated in the temperature range of 100-1000 K. 1
Vibrational spectroscopic and quantum chemical studies on 2-bromo-3-nitropyridine. Journal of
Molecular Structure, 969(1-3), pp. 104-111. --INVALID-LINK-- In this work, the experimental
and theoretical spectra of 2-bromo-3-nitropyridine (2B3NP) are studied. The FT-IR and FT-
Raman spectra of the 2B3NP molecule have been recorded in the range 4000-400 and 3500—
100 cm-1, respectively. The molecular geometry, vibrational frequencies, infrared intensities,
Raman activities and polarization of Raman lines are calculated for the molecule in the ground
state using the ab initio Hartree—Fock (HF) and density functional theory (DFT) with hybrid
functional B3LYP and 6-311++G(d,p) basis set. The computed vibrational frequencies are
scaled by an optimized scaling factor. The predicted infrared and Raman spectra are in good
agreement with the experimental spectra. The 1H and 13C nuclear magnetic resonance (NMR)
chemical shifts of the molecule are calculated by the gauge independent atomic orbital (GIAO)
method and compared with experimental results. 1 Molecular structure and vibrational spectra
of 2-bromo-5-iodopyridine by density functional method. The FT-IR and FT-Raman spectra of
2-bromo-5-iodopyridine (2Br-51Py) were recorded in the regions 3500—-400 cm-1 and 4000—
100 cm-1, respectively. The molecular geometry, harmonic vibrational frequencies and bonding
features of 2Br-5IPy in the ground state were calculated by the B3LYP and B3PW91 methods
with the 6-311++G(d,p) basis set. The assignments of the vibrational spectra were carried out
with the help of normal coordinate analysis (NCA) following the scaled quantum mechanical
force field methodology (SQMFF). The first order hyperconjugative interactions and charge
delocalization of the molecule were studied using NBO analysis. The calculated highest
occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies
show that charge transfer occurs within the molecule. The MEP, polarizability and first order
hyperpolarizability of the title molecule were also calculated. --INVALID-LINK-- Molecular
structure, vibrational spectra and theoretical calculations for 2-bromo-5-nitropyridine. The FT-IR
and FT-Raman spectra of 2-bromo-5-nitropyridine were recorded in the solid phase. The
equilibrium geometries, harmonic vibrational frequencies, infrared intensities and Raman
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scattering activities were calculated by ab initio HF and density functional B3LYP methods with
6-311++G(d,p) basis set. The scaled theoretical wavenumbers showed very good agreement
with the experimental values. The thermodynamic functions (heat capacity, entropy and
enthalpy) of the title compound were also calculated in the temperature range of 100-1000 K. -
-INVALID-LINK-- Vibrational spectroscopic and quantum chemical studies on 2-bromo-3-
nitropyridine. In this work, the experimental and theoretical spectra of 2-bromo-3-nitropyridine
(2B3NP) are studied. The FT-IR and FT-Raman spectra of the 2B3NP molecule have been
recorded in the range 4000—400 and 3500-100 cm-1, respectively. The molecular geometry,
vibrational frequencies, infrared intensities, Raman activities and polarization of Raman lines
are calculated for the molecule in the ground state using the ab initio Hartree—Fock (HF) and
density functional theory (DFT) with hybrid functional B3LYP and 6-311++G(d,p) basis set. The
computed vibrational frequencies are scaled by an optimized scaling factor. The predicted
infrared and Raman spectra are in good agreement with the experimental spectra. The 1H and
13C nuclear magnetic resonance (NMR) chemical shifts of the molecule are calculated by the
gauge independent atomic orbital (GIAO) method and compared with experimental results. --
INVALID-LINK-- 2-Bromo-5-iodo-3-nitropyridine | C5SH2BrIN202 | ChemSpider. 2-Bromo-5-
iodo-3-nitropyridine. C5H2BrIN202. Averge mass: 328.891 Da; Monoisotopic mass:
327.83000 Da; ChemSpider ID: 2333060; Molar mass: 328.891; Formula: C5H2BrIN202. 2-
Bromo-5-iodo-3-nitropyridine. C5H2BrIN202. Averge mass: 328.891 Da; Monoisotopic
mass: 327.83000 Da; ChemSpider ID: 2333060. Validated by Experts, Validated by Users,
From Depositors; Names. 2-Bromo-5-iodo-3-nitropyridine; 2-bromo-5-iodanyl-3-nitro-
pyridine; 2-bromo-3-nitro-5-iodopyridine; Pyridine, 2-bromo-5-iodo-3-nitro- (9Cl) ... --INVALID-
LINK-- 2-Bromo-5-iodo-3-nitropyridine | CAS 426463-20-9 | SCBT - Santa Cruz
Biotechnology. 2-Bromo-5-iodo-3-nitropyridine is a chemical compound. --INVALID-LINK-- 2-
Bromo-5-iodo-3-nitropyridine CAS 426463-20-9 | LGC Standards. 2-Bromo-5-iodo-3-
nitropyridine. CAS number: 426463-20-9. Molecular formula: C5H2BrIN202. Molecular
weight: 328.89. --INVALID-LINK-- 2-Bromo-5-iodo-3-nitropyridine | C5H2BrIN202 -
PubChem. 2-Bromo-5-iodo-3-nitropyridine is a compound with formula C5H2BrIN202. --
INVALID-LINK-- 2-BROMO-5-10DO-3-NITROPYRIDINE | 426463-20-9. 2-BROMO-5-I0DO-3-
NITROPYRIDINE; Molecular Formula C5H2BrIN202; Molecular Weight 328.89; CAS 426463-
20-9; Synonyms 2-Bromo-5-iodanyl-3-nitro-pyridine. --INVALID-LINK-- 2-Bromo-5-iodo-3-
nitropyridine | 426463-20-9 | Biosynth. 2-Bromo-5-iodo-3-nitropyridine. ... C5SH2BrIN202.
FW: 328.89. CAS: 426463-20-9. Notes/Comments: Purity: >95.0%(HPLC). Storage: Store at
+4°C. --INVALID-LINK-- 2-Bromo-5-iodo-3-nitropyridine. ... 2-Bromo-5-iodo-3-
nitropyridine; Molecular FormulaC5H2BrIN202; Molecular Weight328.89 g/mol . ... 2-Bromo-
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5-iodo-3-nitropyridine is a halogenated pyridine derivative with potential applications in
organic synthesis and materials science. --INVALID-LINK-- Calculations on 2-Bromo-5-iodo-3-
nitropyridine: An In-depth Technical Guide**

This technical guide provides a comprehensive overview of the theoretical calculations
performed on 2-Bromo-5-iodo-3-nitropyridine, a halogenated pyridine derivative with
significant potential in organic synthesis and materials science. The document is intended for
researchers, scientists, and professionals in the field of drug development and computational
chemistry, offering a detailed exploration of the molecule's structural, vibrational, and electronic
properties.

Molecular Structure and Geometry

The molecular structure of 2-Bromo-5-iodo-3-nitropyridine has been optimized using
computational methods to determine its most stable conformation. These calculations are
crucial for understanding the molecule's reactivity and interactions.

Computational Workflow for Geometry Optimization

The process for determining the optimized molecular geometry typically involves the following
steps:

Output

. Optimized Geometry
Input Computational Method
Select Functional DFT Calculation Select Basis Set Basis Set Selection
o elect Functional ey
Initial Molecular Structure (.., B3LYP) P (e.g., 6-311++G(d,p))
Electronic Energies

Click to download full resolution via product page

Caption: Workflow for geometry optimization.
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Vibrational Analysis

Vibrational analysis is a key component of theoretical studies, providing insights into the
molecule's infrared (IR) and Raman spectra. These calculations help in the assignment of
experimentally observed vibrational frequencies to specific molecular motions. While specific
experimental and theoretical studies on 2-Bromo-5-iodo-3-nitropyridine are not readily
available in the provided search results, we can infer the common methodologies from studies
on similar compounds like 2-bromo-5-iodopyridine, 2-bromo-5-nitropyridine, and 2-bromo-3-
nitropyridine.

Experimental and Theoretical Vibrational Spectroscopy

Experimental vibrational spectra are typically recorded using Fourier Transform Infrared (FT-IR)
and Fourier Transform Raman (FT-Raman) spectroscopy. Theoretical calculations of harmonic
vibrational frequencies are then performed to complement and aid in the interpretation of the
experimental data.

Table 1: Summary of Computational Methods for Vibrational Analysis on Related Pyridine
Derivatives
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Computational ) o
Compound Basis Set Key Findings
Method

Molecular geometry,
harmonic vibrational
frequencies, NBO
analysis, HOMO-
B3LYP, B3PW91l 6-311++G(d,p) LUMO energies, MEP,
polarizability, and first-

2-bromo-5-

iodopyridine

order
hyperpolarizability
were calculated.

Equilibrium
geometries, harmonic
vibrational
frequencies, infrared
HF, B3LYP 6-311++G(d,p) intensities, Raman

2-bromo-5-

nitropyridine ) o
scattering activities,

and thermodynamic
functions were

calculated.

Molecular geometry,
vibrational
frequencies, infrared

2-bromo-3- intensities, Raman

_ o HF, B3LYP 6-311++G(d,p) o

nitropyridine activities, and NMR
chemical shifts (GIAO
method) were

calculated.

Electronic Properties

The electronic properties of a molecule, such as the highest occupied molecular orbital
(HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are fundamental to
understanding its chemical reactivity and electronic transitions.
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HOMO-LUMO Analysis

The energy gap between the HOMO and LUMO is a critical parameter that indicates the
molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is
more likely to be reactive. For the related compound 2-bromo-5-iodopyridine, calculations have
shown that charge transfer occurs within the molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the charge delocalization and hyperconjugative
interactions within the molecule. This analysis is valuable for understanding the stability arising
from electron delocalization. For 2-bromo-5-iodopyridine, NBO analysis was used to study first-
order hyperconjugative interactions.

Methodology for Theoretical Calculations

The following outlines a typical experimental protocol for performing theoretical calculations on
pyridine derivatives, based on the methodologies reported for similar compounds.

Computational Details

o Software: Quantum chemical calculations are typically performed using software packages
like Gaussian.

e Method: Density Functional Theory (DFT) with hybrid functionals such as B3LYP or B3PW91
is commonly employed. In some cases, ab initio methods like Hartree-Fock (HF) are also
used.

e Basis Set: Acommon choice for the basis set is 6-311++G(d,p), which provides a good
balance between accuracy and computational cost.

o Geometry Optimization: The molecular geometry is optimized to find the structure with the
lowest energy.

 Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the
optimized geometry to predict the IR and Raman spectra. The calculated frequencies are
often scaled to better match experimental values.
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+ Electronic Property Calculation: Various electronic properties, including HOMO-LUMO
energies, molecular electrostatic potential (MEP), and NBO analysis, are calculated at the

optimized geometry.

Relationship Between Calculated Properties

The various calculated properties are interconnected and provide a holistic understanding of

the molecule's behavior.

Core Calculation

Optimized Geometry

Derived Properties

L : Electronic Properties .
Vibrational Frequencies (HOMO, LUMO, MEP) NBO Analysis

Applicatipns

Molecular Stability

Spectroscopic Analysis

Chemical Reactivity

Click to download full resolution via product page

Caption: Interrelation of calculated properties.

This guide serves as a foundational resource for researchers interested in the theoretical
aspects of 2-Bromo-5-iodo-3-nitropyridine. While direct computational studies on this specific
molecule are not extensively documented in the public domain, the methodologies and findings
from closely related compounds provide a robust framework for future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [theoretical calculations on 2-Bromo-5-iodo-3-
nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288167#theoretical-calculations-on-2-bromo-5-iodo-
3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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